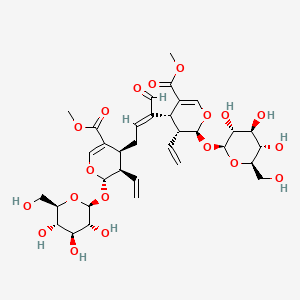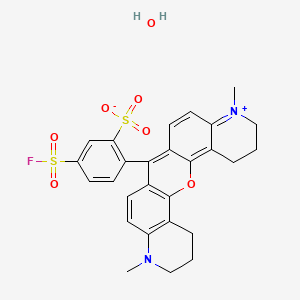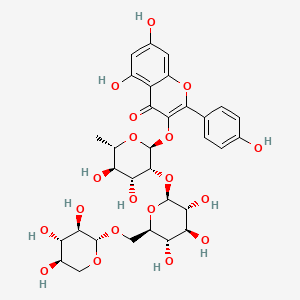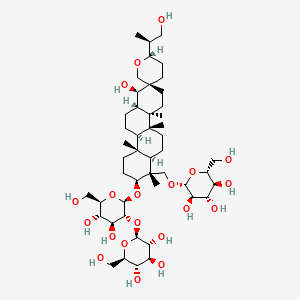
C16 Sphingosine-1-phosphate
Übersicht
Beschreibung
C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that plays an important role in various cellular processes, including cell migration, proliferation, and survival. It is produced by the hydrolysis of sphingomyelin, a major component of cell membranes. S1P is involved in the regulation of immune cell trafficking, angiogenesis, and other biological processes. It is also a key mediator of inflammation and has been implicated in a variety of disease states, including cancer, diabetes, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Role in Immunogenic Cell Death of Colon Cancer Cells
C16 S1P plays a regulatory role in the immunogenic cell death (ICD) of colon cancer cells . It’s been found that sphingosine kinases (SphK1/2), which produce S1P, are key intracellular regulators of ICD in colorectal cancer (CRC) cells . Inhibition of SphK1 significantly enhanced ABT/AZD-induced ectoCRT production, in a caspase 8-dependent manner .
Influence on Survival/Death Decisions of CRC Cells
The sphingolipid metabolic regulators of the sphingolipid rheostat, S1P and C16:0 ceramide, influence survival/death decisions of CRC cells in response to ICD-inducing chemotherapeutic agents . SphK1, which produces S1P, is a stress-responsive pro-survival lipid kinase that suppresses ICD .
Role in Chemoprevention and Chemoresistance in Colon Cancer
S1P governs the processes that drive cancer cell growth and progression including proliferation, survival, migration, invasion, angiogenesis, lymphangiogenesis and inflammation . Combining available modulators of S1P metabolism and signaling with standard chemotherapy drugs could provide a rational approach to achieve enhanced therapeutic response, diminish chemoresistance development and improve the survival outcome in CRC patients .
Diagnostic Marker for Hepatocellular Carcinoma (HCC)
Serum levels of sphingolipid metabolites, including C16-ceramide and S1P, show a significant upregulation in patients with HCC as compared to patients with cirrhosis . Particularly C16-ceramide and S1P may serve as novel diagnostic markers for the identification of HCC in patients with liver diseases .
Role in Glaucoma
C16 S1P was found to be increased in postmortem primary open angle glaucoma trabecular meshwork samples . This suggests a potential role of C16 S1P in the pathogenesis of glaucoma.
Wirkmechanismus
Target of Action
C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that primarily targets five G protein-coupled receptors, known as sphingosine 1-phosphate receptors (S1PR1-S1PR5) . These receptors are widely distributed on many cell types, including cells in the cardiovascular, immune, and central nervous systems . S1P also binds to human telomerase reverse transcriptase (hTERT) at the nuclear periphery in human and mouse fibroblasts .
Mode of Action
S1P interacts with its targets to regulate fundamental physiological processes . It acts through G protein-coupled receptors in the plasma membrane . In the structure of the complex with the endogenous lipid S1P bound to S1PR3 Gi, the S1P molecule takes an extended conformation and makes multiple contacts with residues in the occluded orthosteric pocket of S1PR3 . S1P produced in the mitochondria and nucleus by SPHK2 has direct intracellular targets, and S1P generated by SPHK1 at the plasma membrane can also function intracellularly .
Biochemical Pathways
S1P regulates several biochemical pathways. It influences multiple aspects of Akt/protein kinase B signaling, a pathway that regulates metabolism, stress response, and Bcl-2 family proteins . The cross-talk between sphingolipids and transcription factors including NF-κB, FOXOs, and AP-1 may also be important for immune regulation and cell survival/death . S1P also regulates exosomes and other secretion mechanisms that can contribute to either the spread of neurotoxic proteins between brain cells, or their clearance .
Pharmacokinetics
The pharmacokinetics of S1P involve its synthesis and degradation. S1P is synthesized by the action of sphingosine kinases (SphK1/2) and is degraded by S1P lyase (S1PL), forming hexadecenal and ethanolamine phosphate . S1P can also be reversibly dephosphorylated to sphingosine by the action of S1P phosphatase (SGPP1 and SGPP2) . The balance between the levels of S1P and its precursors and degradation products can influence its bioavailability and action .
Result of Action
The action of S1P results in various molecular and cellular effects. It regulates cell proliferation, survival, and migration . S1P signaling is a driver of multiple diseases and has been targeted for the treatment of multiple sclerosis (MS) and autoimmune disorders . In cancer cells, S1P signaling promotes communication, progression, invasion, and tumor metastasis . It is also associated with several impacts, including anti-apoptotic behavior, metastasis, mesenchymal transition (EMT), angiogenesis, and chemotherapy resistance .
Action Environment
The action, efficacy, and stability of S1P can be influenced by environmental factors. For instance, in the tumor microenvironment, S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components . The sphingolipid metabolic regulators of the sphingolipid rheostat, S1P and C16:0 ceramide, influence survival/death decisions of cells in response to immunogenic cell death-inducing chemotherapeutic agents .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNJQKWEMCXAD-YYZTVXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C16 Sphingosine-1-phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?
A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















